![molecular formula C9H10N2 B062234 2-methyl-1H-indol-4-amine CAS No. 182234-10-2](/img/structure/B62234.png)
2-methyl-1H-indol-4-amine
Overview
Description
“2-methyl-1H-indol-4-amine” is a chemical compound with the molecular formula C9H10N2 . It is a derivative of indole, which is a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
The synthesis of indole derivatives has been a focus of many researchers in the study of pharmaceutical compounds for many years . The presence of the indole scaffold in the amino acid tryptophan, neurotransmitter serotonin, and plant-based alkaloids has caused many medicinal properties . The chemistry and therapeutic study of heterocyclic compounds have been considered a powerful approach to treat a wide range of diseases .
Molecular Structure Analysis
The molecular structure of “2-methyl-1H-indol-4-amine” consists of a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring .
Chemical Reactions Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-methyl-1H-indol-4-amine” are determined by its molecular structure. It has a molecular weight of 131.1745 .
Scientific Research Applications
Synthesis of Indole Derivatives
Indoles are a significant heterocyclic system in natural products and drugs . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . 2-methyl-1H-indol-4-amine can be used as a starting material for the synthesis of these indole derivatives.
Development of Biologically Active Compounds
Indole derivatives, both natural and synthetic, show various biologically vital properties . 2-methyl-1H-indol-4-amine, being an indole derivative, can be used in the development of these biologically active compounds.
Construction of Alkaloids
Indoles are often used in the construction of alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. This group also includes some related compounds with neutral and even weakly acidic properties.
Indole-Containing Metal Complexes
Indole is an important element of many natural and synthetic molecules with significant biological activity . The co-presence of transitional metals in organic scaffold may represent an important factor in the development of effective medicinal agents . 2-methyl-1H-indol-4-amine can be used in the synthesis of these indole-containing metal complexes.
Drug Discovery
Indole-containing metal complexes have shown significant biological and pharmacological activity in the area of drug discovery . 2-methyl-1H-indol-4-amine, being an indole derivative, can be used in the synthesis of these complexes, contributing to the field of drug discovery.
Insecticide Development
Indole derivatives have shown activity against certain insects . For example, when added to a standard test diet of the corn worm Helicoverpa zea at 100 ppm, certain indole derivatives reduced body weight gain by 52.7% relative to the control after 1 week . 2-methyl-1H-indol-4-amine could potentially be used in the development of such insecticides.
Mechanism of Action
Target of Action
2-Methyl-1H-indol-4-amine, like other indole derivatives, is a significant heterocyclic system in natural products and drugs . Indoles play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . They show various biologically vital properties .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which aids in developing new useful derivatives . This interaction with its targets can result in various changes at the cellular level, contributing to its biological activity.
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .
Result of Action
Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities result from the compound’s interaction with its targets and its influence on various biochemical pathways.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid contact with eyes, skin, or clothing .
Future Directions
Indole derivatives have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists . Exploration of indole derivatives in drug discovery has rapidly yielded a vast array of biologically active compounds with broad therapeutic potential . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
properties
IUPAC Name |
2-methyl-1H-indol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-5-7-8(10)3-2-4-9(7)11-6/h2-5,11H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDSHAHBYKPZHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1H-indol-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.